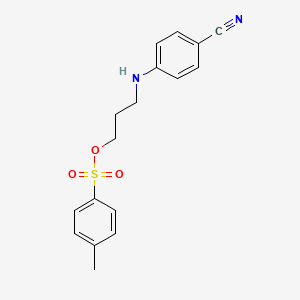

3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate

Description

3-((4-Cyanophenyl)amino)propyl 4-methylbenzenesulfonate (CAS: Not explicitly listed; structurally inferred from ) is a tosylate derivative featuring a 4-cyanophenylamino group linked via a propyl chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in coupling reactions to form benzenesulfonic acid salts.

Properties

IUPAC Name |

3-(4-cyanoanilino)propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-14-3-9-17(10-4-14)23(20,21)22-12-2-11-19-16-7-5-15(13-18)6-8-16/h3-10,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKUNHJZZHMFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 4-cyanophenylamine with 3-chloropropyl 4-methylbenzenesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate, differing in substituents or functional groups, which influence their reactivity, stability, and applications.

Tosylate Derivatives with Protective Groups

- 3-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate (CAS 80909-96-2): Structure: Replaces the 4-cyanophenylamino group with a tert-butoxycarbonyl (Boc)-protected amine. Role: The Boc group stabilizes the amine during synthesis, making this compound a key intermediate in peptide chemistry and multi-step organic reactions . Purity: 97% (BLD Pharm Ltd.) .

- 3-((tert-Butoxycarbonyl)(methyl)amino)propyl 4-methylbenzenesulfonate (S5): Structure: Incorporates a methyl-substituted Boc-protected amine. Application: Reacts with ethylamine in nucleophilic substitutions, demonstrating the versatility of tosylates in introducing alkylamine functionalities .

Tosylates with Aromatic Substitutions

- 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate (CAS 143654-60-8): Structure: Substitutes the 4-cyanophenyl group with a 2-fluorophenyl moiety.

3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate (CymitQuimica Ref. 10-F534859):

Complex Tosylate Derivatives in Drug Development

- 3-[4-Methoxy-3-[(1-prop-2-enylpyrrolidin-2-yl)methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate (CAS 713135-14-9):

Comparative Data Table

Key Research Findings

Reactivity in Coupling Reactions: The 4-cyanophenylamino group in 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate facilitates nucleophilic displacement reactions, as demonstrated in its use to synthesize oxabispidine derivatives .

Protective Group Strategies : Boc-protected analogs (e.g., CAS 80909-96-2) exhibit enhanced stability during storage and handling compared to unprotected amines .

Substituent Effects on Bioactivity : Fluorine or alkoxy substituents (e.g., CAS 143654-60-8, Ref. 10-F534859) modulate lipophilicity and metabolic stability, critical for optimizing drug candidates .

Biological Activity

3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate, also known by its CAS number 335621-03-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

IUPAC Name: 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.39 g/mol

Biological Activity Overview

Research indicates that 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate exhibits several biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes.

- Antimicrobial Properties: Some studies indicate that it may exhibit activity against certain bacterial strains.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes such as COX and phosphodiesterase (PDE), leading to reduced inflammation and tumor growth.

- Signal Transduction Modulation: It can alter the activity of proteins involved in cell survival and proliferation, impacting various signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent anticancer effects (source: ).

Anti-inflammatory Effects

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases (source: ).

Antimicrobial Activity

Research indicated that the compound displayed moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus, suggesting potential applications as an antimicrobial agent (source: ).

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate, a comparison with structurally similar compounds was performed. The following table summarizes key differences:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| 3-((4-cyanophenyl)amino)propyl 4-methylbenzenesulfonate | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.